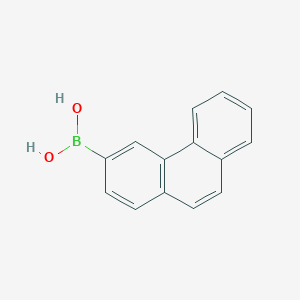

Phenanthren-3-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11BO2 |

|---|---|

Molecular Weight |

222.05 g/mol |

IUPAC Name |

phenanthren-3-ylboronic acid |

InChI |

InChI=1S/C14H11BO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,16-17H |

InChI Key |

UPYVSYVLGOADDG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC3=CC=CC=C32)(O)O |

Origin of Product |

United States |

An Overview of Arylboronic Acids As Versatile Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry. nih.gov Their prominence is largely due to their role as key coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govjyu.fi This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental transformation in the synthesis of numerous organic molecules. numberanalytics.com

The versatility of arylboronic acids stems from several key characteristics:

High Reactivity: They readily undergo transmetalation with transition metal catalysts. nih.gov

Stability: They are generally stable to air and moisture, making them easy to handle and store.

Low Toxicity: Compared to other organometallic reagents, they exhibit lower toxicity. nih.gov

Commercial Availability: A wide range of arylboronic acids are commercially available, facilitating their use in diverse synthetic applications. nih.gov

These attributes have led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com Beyond C-C bond formation, arylboronic acids can also be utilized to form carbon-heteroatom bonds, further expanding their synthetic utility. nih.gov

The Significance of the Phenanthrene Scaffold in Advanced Chemical Research

The phenanthrene (B1679779) scaffold, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a privileged structure in several areas of chemical research. researchgate.net Its rigid and planar nature provides a robust framework for the design of molecules with specific electronic and photophysical properties.

The importance of the phenanthrene core is evident in:

Medicinal Chemistry: The phenanthrene nucleus is found in numerous natural products with significant biological activities, including alkaloids like morphine and codeine. researchgate.net Synthetic derivatives of phenanthrene have shown a wide range of pharmacological effects, such as antitumor, anti-inflammatory, and antimalarial properties. researchgate.netnih.gov

Materials Science: The extended π-conjugated system of phenanthrene gives rise to interesting photophysical properties, such as fluorescence. This makes phenanthrene-based compounds valuable for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netbeilstein-journals.org

Environmental Chemistry: Phenanthrene derivatives are also important in the study of polycyclic aromatic hydrocarbon metabolism and degradation, providing insights into their environmental fate.

Positioning of Phenanthren 3 Ylboronic Acid Within the Broader Boronic Acid Repertoire

Phenanthren-3-ylboronic acid occupies a unique position within the vast family of boronic acid reagents. It combines the well-established reactivity of the boronic acid group with the distinct properties of the phenanthrene (B1679779) scaffold. This combination allows for the direct introduction of the phenanthrene moiety into a wide array of molecules through reactions like the Suzuki-Miyaura coupling.

The strategic placement of the boronic acid at the 3-position of the phenanthrene ring influences the steric and electronic environment of the resulting coupled products, offering a different substitution pattern compared to other phenanthreneboronic acid isomers, such as the 9-phenanthrenylboronic acid. sigmaaldrich.comfishersci.pt This positional isomerism is crucial in fine-tuning the properties of the final molecules, whether for biological activity or material performance.

A Historical Context and the Evolution of Boron Chemistry for C C and C Heteroatom Bond Formation

Transition Metal-Catalyzed Borylation Strategies for Phenanthrene Derivatives

Transition metal catalysis, particularly using palladium and copper, stands as the most prominent strategy for the synthesis of arylboronic acids, including this compound. These methods are valued for their high efficiency, functional group tolerance, and broad applicability.

Palladium-Catalyzed Cross-Coupling Borylation of Halogenated Phenanthrenes

The palladium-catalyzed Miyaura borylation is a cornerstone reaction for the formation of carbon-boron bonds. acsgcipr.org It involves the cross-coupling of a halogenated phenanthrene with a diboron (B99234) reagent, offering a direct and effective route to the desired boronic acid or its ester derivatives. acsgcipr.orgnsf.gov This reaction is known for its mild conditions and tolerance of various functional groups. organic-chemistry.orgorganic-chemistry.org

The choice of the halogenated phenanthrene precursor is a critical aspect of the synthesis. 3-Bromophenanthrene and 3-iodophenanthrene (B1317224) are common starting materials for these borylation reactions. researchgate.netchemicalbook.com While 3-bromophenanthrene is commercially available, 3-iodophenanthrene can be synthesized from 3-acetylphenanthrene (B1329424) through a multi-step process. researchgate.netnih.gov The reactivity of the C-X bond (where X is a halogen) in the oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl.

A summary of common precursors is provided below:

| Precursor | CAS Number | Molecular Formula | Notes |

| 3-Bromophenanthrene | 5419-55-6 | C14H9Br | Commercially available. |

| 3-Iodophenanthrene | 33240-31-2 | C14H9I | Can be synthesized from 3-acetylphenanthrene. researchgate.nethoweipharm.com |

A variety of boron-containing reagents are employed in palladium-catalyzed borylation. Bis(pinacolato)diboron (B136004) (B2pin2) is a widely used, stable, and easy-to-handle solid that serves as a source of the pinacolboryl group. organic-chemistry.orgalfachemic.com Pinacolborane (HBpin) is another common reagent, often used in the presence of a base. organic-chemistry.orgresearchgate.net The use of pinacolborane can be advantageous in terms of atom economy. organic-chemistry.org Other diboron reagents and MIDA (N-methyliminodiacetic acid) boronates have also been developed to offer different reactivity profiles and stability for the resulting boronate esters.

Key boron sources are highlighted in the following table:

| Boron Source | Abbreviation | Common Application |

| Bis(pinacolato)diboron | B2pin2 | Standard reagent for Miyaura borylation, forming stable pinacol (B44631) esters. organic-chemistry.org |

| Pinacolborane | HBpin | Used with a base, offers good atom economy. organic-chemistry.org |

| Bis(neopentyl glycolato)diboron | B2neop2 | An alternative diboron reagent. nih.gov |

| Tetrahydroxydiboron (B82485) | B2(OH)4 | Can be used in certain borylation reactions. organic-chemistry.org |

The catalytic system, comprising a palladium source and a ligand, is crucial for the success of the borylation reaction. acsgcipr.org Palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium dichloride complexes with phosphine (B1218219) ligands, such as PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), are frequently used palladium precursors. organic-chemistry.orgacs.org

The choice of ligand significantly influences the catalyst's activity, stability, and selectivity. acsgcipr.org Bulky, electron-rich phosphine ligands are often effective. For instance, dppf has been shown to be an effective ligand in the borylation of aryl halides. organic-chemistry.org Other phosphine ligands, such as dppb (1,4-bis(diphenylphosphino)butane) and various biaryl phosphines (e.g., SPhos), have also been successfully employed. nsf.gov In some cases, ligand-free palladium systems have proven effective, offering advantages in terms of cost and ease of workup. acs.org The development of specialized ligands, like phosphatrioxa-adamantanes, has enabled borylation reactions under milder conditions. researchgate.net

Table of Catalyst System Components

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, PdCl2(dppf) | The active metal center for the catalytic cycle. nsf.govorganic-chemistry.org |

| Ligand | dppf, dppb, SPhos | Modulates the electronic and steric properties of the catalyst, impacting efficiency and selectivity. nsf.govorganic-chemistry.org |

| Base | KOAc, Et3N, K3PO4 | Often required to facilitate the transmetalation step. organic-chemistry.orgacs.org |

| Solvent | Dioxane, Toluene (B28343), DMSO | The reaction medium, can influence reaction rates and outcomes. nsf.govorganic-chemistry.orgacs.org |

The generally accepted mechanism for the palladium-catalyzed borylation of aryl halides begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming an arylpalladium(II) halide intermediate. acsgcipr.orgacs.org This is followed by a transmetalation step where the halide is exchanged for a boryl group from the boron reagent. acs.org The final step is reductive elimination, which yields the arylboronate ester and regenerates the palladium(0) catalyst, allowing the cycle to continue. acsgcipr.org

DFT (Density Functional Theory) calculations have provided deeper insights into the mechanism. For reactions involving pinacolborane, studies suggest that the transmetalation may proceed through a σ-bond metathesis between the boron reagent and a cationic arylpalladium(II) species, rather than a simple salt metathesis. researchgate.netacs.org The base plays a crucial role in this process, often by forming an acetate-ligated palladium intermediate that facilitates the transmetalation. organic-chemistry.org

Catalyst Systems and Ligand Design for Optimal Regioselectivity and Efficiency

Copper-Catalyzed Borylation Approaches to this compound

While palladium catalysis is more common, copper-catalyzed borylation has emerged as a cost-effective and valuable alternative. mdpi.com Copper catalysts can promote the borylation of various unsaturated molecules, including aryl halides. mdpi.com These reactions often proceed under mild conditions and exhibit good functional group tolerance. mdpi.com For instance, copper-catalyzed borylation of α,β-acetylenic esters using bis(pinacolato)diboron provides an efficient route to β-borylated products. researchgate.net While specific examples for the direct synthesis of this compound using copper catalysis are less documented than palladium methods, the general principles of copper-catalyzed C-B bond formation suggest its potential applicability. The mechanism often involves the in-situ formation of a copper-boryl species from a copper(I) salt, a base, and a diboron reagent. mdpi.com This copper-boryl intermediate then reacts with the organic electrophile.

Nickel-Catalyzed Routes for Arylboronic Acid Synthesis Applicable to Phenanthrene Derivatives

Nickel-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of arylboronic acids. semanticscholar.orgnih.govorganic-chemistry.orgupenn.edu These methods are applicable to phenanthrene derivatives, typically starting from a halogenated phenanthrene precursor, such as 3-bromophenanthrene. atomfair.com

The general approach involves the cross-coupling of an aryl halide or pseudohalide with a boron source in the presence of a nickel catalyst. A common boron reagent is tetrahydroxydiboron (B2(OH)4), also known as bis(boronic acid) or BBA. semanticscholar.orgnih.govnih.gov This reagent is atom-economical and allows for the direct formation of boronic acids. nih.govnih.gov

A notable system developed for this transformation utilizes a combination of a nickel(II) precatalyst, such as NiCl2(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), a phosphine ligand like triphenylphosphine (B44618) (PPh3), and a base, for instance, diisopropylethylamine (DIPEA), in a suitable solvent like ethanol. nih.govorganic-chemistry.org The reaction conditions are often mild, with some protocols achieving borylation at room temperature. nih.govnih.gov This methodology displays broad functional group tolerance, accommodating various substituents on the aromatic core. semanticscholar.orgnih.govnih.gov

For instance, the borylation of 2-bromonaphthalene, a related polycyclic aromatic hydrocarbon, has been successfully performed on a large scale with a reduced catalyst loading, highlighting the industrial applicability of this method. nih.gov While direct examples for 3-bromophenanthrene are not extensively detailed in the provided results, the general applicability to aryl and heteroaryl halides strongly suggests its feasibility. semanticscholar.orgnih.govorganic-chemistry.org The resulting boronic acid can then be converted to a more stable trifluoroborate salt by treatment with aqueous KHF2 for easier handling and purification. semanticscholar.org

| Precursor | Catalyst System | Boron Source | Base | Solvent | Temperature | Product | Reference |

| Aryl/Heteroaryl Halide | NiCl2(dppp)/PPh3 | B2(OH)4 | DIPEA | Ethanol | 80 °C | Aryl/Heteroarylboronic acid | nih.gov |

| Aryl/Heteroaryl Halide | NiCl2(dppp) | B2(OH)4 | DIPEA | Ethanol | Room Temp. | Aryl/Heteroaryltrifluoroborate | nih.govnih.gov |

| 4-Bromoanisole | NiCl2(dppp)/PPh3 | B2(OH)4 | DIPEA | Ethanol | 80 °C | 4-Methoxyphenylboronic acid | nih.gov |

| 2-Bromonaphthalene | NiCl2(dppp)/PPh3 (0.1 mol%) | B2(OH)4 | DIPEA | Ethanol | Room Temp. | Naphthalen-2-yltrifluoroborate | nih.gov |

Directed C-H Borylation of Phenanthrene Systems

Direct C-H borylation is a powerful strategy that avoids the pre-functionalization of the phenanthrene core with a halide. This atom-economical approach relies on the selective activation of a specific C-H bond by a transition metal catalyst, often guided by a directing group.

Regioselective Activation and Functionalization at the 3-Position

Achieving regioselectivity at the 3-position of phenanthrene via C-H borylation is challenging due to the presence of multiple, electronically similar C-H bonds. However, the use of directing groups can overcome this challenge. While many directing groups favor ortho-functionalization, specific strategies can be employed to target other positions. nih.govescholarship.org

For polycyclic aromatic hydrocarbons like phenanthrene, iridium-catalyzed borylation is a prominent method. nih.govresearchgate.netacs.org The regioselectivity is often governed by steric factors, with borylation typically occurring at the least hindered positions. researchgate.net To achieve selective borylation at the C-3 position, a directing group would need to be strategically placed on the phenanthrene backbone to favor activation of the C3-H bond. For example, a silyl (B83357) group has been used to direct borylation to the peri-position in naphthalenes and other polyaromatic hydrocarbons. nih.govescholarship.org In the case of 1-hydrosilyl phenanthrene, this results in borylation at the C10 position (peri to C1), not the C3 position. nih.gov Achieving C3 selectivity would necessitate placing a directing group at a position that sterically and electronically favors this outcome, such as the C4 or C2 position.

Catalyst and Directing Group Effects on Phenanthrene C-H Activation

The choice of catalyst and directing group is paramount in controlling the regioselectivity of C-H borylation. Iridium complexes, often derived from precursors like [Ir(cod)OMe]2 or [Ir(Cl)(COD)]2 and paired with various ligands, are the most effective catalysts for this transformation. nih.govresearchgate.net Ligands play a crucial role; for instance, 1,10-phenanthroline (B135089) and its derivatives have been shown to be effective in iridium-catalyzed borylation of heterocycles. researchgate.netacs.org

Directing groups function by coordinating to the metal center, bringing the catalyst into proximity with the target C-H bond. researchgate.netrsc.orgnih.gov For phenanthrene, a directing group attached at the C-4 position could potentially facilitate C-H activation at the C-3 position through the formation of a stable metallacyclic intermediate. The effectiveness of a directing group depends on several factors, including its coordinating ability, the length of the tether connecting it to the phenanthrene core, and the steric environment around the target C-H bond. rsc.orgnih.gov Silyl groups have proven to be effective directing groups in the borylation of fused polycyclic arenes, showcasing the potential for such strategies in phenanthrene functionalization. nih.gov

Theoretical and Experimental Mechanistic Insights into Directed C-H Borylation

The mechanism of directed C-H borylation is a subject of ongoing research. For iridium-catalyzed reactions, the generally accepted mechanism involves the formation of an active iridium(III)-boryl complex. This species then undergoes C-H activation with the aromatic substrate, a step that is often rate-determining. The directing group facilitates this step by pre-coordinating the substrate to the metal center, lowering the activation energy for C-H bond cleavage. acs.orgqueensu.ca

Mechanistic studies, including computational DFT calculations, have shed light on the factors governing regioselectivity. rsc.orgnih.govacs.org These studies indicate that both steric and electronic factors are critical. For instance, in N-directed intramolecular C-H borylation, high reaction temperatures can lead to the thermodynamically favored product, which may differ from the kinetically preferred one. rsc.org Steric hindrance between the directing group and the substituents on the borylating agent can also influence the outcome. rsc.org The mechanism can proceed through either an electrophilic aromatic substitution (SEAr) pathway or a σ-bond metathesis. rsc.orgnih.gov The choice of pathway is influenced by the nature of the borylating agent. rsc.orgnih.gov

Lithiation-Borylation and Related Organometallic Sequences for this compound

An alternative to transition-metal-catalyzed methods is the use of organometallic intermediates, particularly organolithium species, followed by borylation. This sequence offers a powerful way to achieve regioselective functionalization.

Regioselective Metalation Strategies for Phenanthrene

Regioselective metalation of phenanthrene can be achieved through directed ortho metalation (DoM) or halogen-metal exchange. In DoM, a directing metalation group (DMG) on the phenanthrene ring directs a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho C-H bond. uni-muenchen.decdnsciencepub.com The resulting aryllithium species can then be trapped with an electrophile.

For the synthesis of this compound, a precursor with a directing group at the C-4 position would be required to direct lithiation to the C-3 position. Alternatively, starting with a halogenated phenanthrene, such as 3-bromophenanthrene, allows for regioselective metalation via halogen-metal exchange. medium.com This reaction is typically carried out at low temperatures (-78 °C) using an alkyllithium reagent to generate the 3-phenanthrenyllithium intermediate. This intermediate is then quenched with a boron electrophile, such as trimethyl borate (B(OMe)3) or triisopropyl borate, to form the corresponding boronic ester. jyu.fi Subsequent acidic hydrolysis yields the desired this compound. This lithiation-borylation sequence is advantageous for substrates that may be sensitive to palladium or nickel catalysts but requires strict anhydrous conditions. medium.com

| Precursor | Metalation Reagent | Borylation Reagent | Key Intermediate | Product | Reference |

| 3-Bromophenanthrene | n-BuLi or s-BuLi | B(OMe)3 or B(OiPr)3 | 3-Phenanthrenyllithium | This compound | |

| DMG-Phenanthrene | Alkyllithium | Boronic Ester | ortho-Lithiated Phenanthrene | Functionalized Phenanthrene Boronic Ester | uni-muenchen.decdnsciencepub.com |

Boron Electrophiles in Quenching Reactions for Boronic Acid Formation

A prevalent and well-established method for synthesizing arylboronic acids, including this compound, involves the reaction of an organometallic nucleophile with a boron electrophile. This process typically begins with a halogenated phenanthrene precursor, most commonly 3-bromophenanthrene. chemicalbook.comatomfair.com The synthesis of 3-bromophenanthrene itself can be achieved through methods like the photochemical cyclization of stilbene (B7821643) derivatives. chemicalbook.com

The core of this synthetic approach is a two-step sequence:

Formation of the Organometallic Intermediate: The carbon-bromine bond of 3-bromophenanthrene is converted into a highly nucleophilic carbon-metal bond. This is typically achieved through either a halogen-metal exchange reaction, often using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), or by forming a Grignard reagent (phenanthren-3-ylmagnesium bromide) via reaction with magnesium metal. organic-chemistry.orgjyu.fi

Quenching with a Boron Electrophile: The resulting phenanthrenyl-lithium or Grignard reagent is then treated with an electrophilic boron-containing compound. This step, often referred to as "quenching" or "borylation," forms a boronate intermediate. Subsequent aqueous workup, typically with acid, hydrolyzes the boronate to yield the final this compound. chemicalbook.comjyu.fi

The choice of boron electrophile is critical to the success of the reaction. Trialkyl borates are the most common reagents due to their commercial availability and appropriate reactivity. The reaction proceeds via nucleophilic attack of the arylmetal on the electron-deficient boron atom of the borate ester, displacing an alkoxide group. To prevent multiple additions of the organometallic reagent to the boron center, which would lead to the formation of undesired borinic acids (R₂BOH) and triarylboranes (R₃B), the reaction is performed at low temperatures and the organometallic reagent is often added slowly to an excess of the borate ester. jyu.fi

Below is a table summarizing common boron electrophiles used in this quenching strategy.

| Boron Electrophile | Chemical Formula | Key Features & Considerations |

|---|---|---|

| Triisopropyl borate | B(O-iPr)₃ | Frequently used due to the steric bulk of the isopropoxy groups, which helps to minimize over-addition of the organometallic reagent. chemicalbook.comorganic-chemistry.org It is a common choice for laboratory and scale-up syntheses. |

| Trimethyl borate | B(OMe)₃ | Another widely used reagent. It is less sterically hindered than triisopropyl borate, which can sometimes lead to a higher propensity for multiple additions if reaction conditions are not carefully controlled. jyu.fi |

| Boron trifluoride etherate | BF₃·OEt₂ | A stronger Lewis acid that can also be used, though it is often more reactive and may require different reaction conditions. jyu.fi |

Alternative Synthetic Pathways to Arylboronic Acids Relevant to Phenanthrene Scaffolds

While the lithiation/borylation sequence is a workhorse method, several alternative pathways offer distinct advantages, particularly in terms of functional group tolerance, reaction conditions, and atom economy.

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction represents a powerful alternative for synthesizing boronic esters, which are easily converted to boronic acids. The reaction couples a haloarene (e.g., 3-bromophenanthrene) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). wikipedia.orgacs.org The resulting this compound pinacol ester is a stable, crystalline solid that can be easily purified and stored before being hydrolyzed to the desired boronic acid. mdpi.com

Direct C-H Borylation: In recent years, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for forming carbon-boron bonds. This approach avoids the need for pre-halogenated substrates, thereby reducing synthetic steps and waste. Iridium-based catalysts, often in conjunction with bipyridine ligands, are particularly effective for the direct borylation of arenes. organic-chemistry.orgacs.org For a substrate like phenanthrene, a key challenge is controlling the regioselectivity to favor borylation at the C3 position over other positions (e.g., C9).

Electrophilic C-H Borylation: A transition-metal-free alternative involves the use of highly reactive boron electrophiles to directly borylate the aromatic ring. Recent studies have shown that boron triiodide (BI₃) can effectively borylate polycyclic aromatic hydrocarbons in the absence of any catalyst or additive. researchgate.netresearchgate.net The reaction proceeds via electrophilic aromatic substitution, with the diiodoboryl group (–BI₂) typically installing at the most sterically accessible position where the highest occupied molecular orbital (HOMO) is localized. researchgate.net The resulting borylated intermediate can then be converted to the corresponding boronic acid. researchgate.net

The following table compares these alternative synthetic routes.

| Method | Typical Substrate | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Miyaura Borylation | 3-Halophenanthrene | B₂(pin)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base | High functional group tolerance; produces stable boronic ester intermediates. acs.orgmdpi.com | Requires a precious metal catalyst; can be sensitive to catalyst quality. medium.com |

| Iridium-Catalyzed C-H Borylation | Phenanthrene | B₂(pin)₂, Ir catalyst (e.g., [Ir(COD)Cl]₂) | High atom economy; avoids halogenated intermediates. acs.org | Requires a precious metal catalyst; regioselectivity can be a major challenge. |

| Electrophilic Borylation | Phenanthrene | Boron triiodide (BI₃) | Transition-metal-free; simple reaction conditions. researchgate.net | Uses stoichiometric, harsh reagents; regioselectivity may not favor the C3 position. |

Scalability and Green Chemistry Considerations in this compound Synthesis

The choice of a synthetic route for industrial-scale production is governed not only by yield but also by factors of safety, cost, environmental impact, and scalability. The principles of green chemistry—such as waste prevention, maximizing atom economy, and using safer solvents and reagents—provide a framework for evaluating these methods. imist.ma

Miyaura Borylation: From a green chemistry perspective, this route can be advantageous due to its milder reaction conditions compared to the lithiation pathway. However, the reliance on expensive and toxic palladium catalysts is a drawback. The need to remove residual palladium from the final product to very low levels (<50 ppm) is a critical and often costly purification challenge in pharmaceutical synthesis. medium.com Reports have also noted that the process can be inconsistent and highly sensitive to catalyst quality, posing a risk for large-scale reproducibility. medium.com

C-H Borylation: This methodology is inherently greener in principle due to its superior atom economy, as it avoids the use of halogenated starting materials and the associated salt waste streams. imist.ma However, the practical application on a large scale is still developing. The high cost of iridium catalysts remains a significant barrier. While the metal-free electrophilic borylation with BI₃ avoids this, the use of a stoichiometric amount of a corrosive and water-sensitive reagent presents its own handling and safety challenges.

The following table provides a comparative summary of these considerations.

| Synthetic Route | Scalability Considerations | Green Chemistry Metrics |

|---|---|---|

| Lithiation-Borylation | Cryogenic temperatures required; hazardous reagents (n-BuLi); can be adapted to flow chemistry for improved safety. researchgate.net | Poor atom economy (salt byproducts); uses hazardous solvents (e.g., THF, cyclohexane). chemicalbook.compurdue.edu |

| Miyaura Borylation | Milder conditions; can be inconsistent; catalyst removal is a major challenge. medium.com | Better atom economy than lithiation; relies on precious/toxic metal catalysts. |

| Direct C-H Borylation | Regioselectivity is a major hurdle for scale-up; catalyst cost (Ir) is high. | Excellent atom economy (no pre-functionalization needed); reduces waste streams. imist.ma |

Suzuki-Miyaura Cross-Coupling Strategies with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide or pseudohalide, catalyzed by a palladium complex. numberanalytics.com this compound serves as an effective coupling partner in these reactions, providing a direct method to introduce the phenanthrene moiety into various molecular frameworks.

Formation of C-C Bonds with Diverse Coupling Partners (Aryl/Heteroaryl Halides, Pseudohalides)

This compound readily couples with a wide array of aryl and heteroaryl halides (iodides, bromides, and chlorides) and pseudohalides (such as triflates) to form C-C bonds. fishersci.esuwindsor.ca This versatility allows for the synthesis of a diverse range of phenanthrene-containing compounds. The reactivity of the halide or pseudohalide partner generally follows the order: I > Br > OTf > Cl. fishersci.eslibretexts.org

A primary application of this compound in Suzuki-Miyaura coupling is the synthesis of biaryls and oligoaryls that incorporate the phenanthrene core. researchgate.netresearchgate.net These structures are of significant interest in materials science and medicinal chemistry. For instance, the coupling of this compound with various aryl halides can produce a range of substituted biaryls. Research has demonstrated the successful synthesis of such compounds, often as key steps in the construction of more complex molecules. nih.govthieme-connect.com

A modular approach involving sequential Suzuki-Miyaura reactions has been employed to create diverse biaryl alkenes. thieme-connect.com In some cases, to access specific isomers or more complex structures, a multi-step sequence involving directed metalation followed by Suzuki-Miyaura coupling is utilized. researchgate.net

Table 1: Examples of Phenanthrene-Containing Biaryls Synthesized via Suzuki-Miyaura Coupling

| This compound Coupling Partner | Product | Reference |

| 2-Methoxy-1-bromonaphthalene | 3-(2-Methoxynaphthalen-1-yl)phenanthrene | mdpi.com |

| Aryl Halides (General) | 3-Arylphenanthrenes | researchgate.net |

| Heteroaryl Halides (e.g., bromopyridine) | 3-(Pyridinyl)phenanthrene | thieme-connect.com |

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. numberanalytics.com While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for less reactive coupling partners like aryl chlorides. uwindsor.ca

Palladium Precatalysts: Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). numberanalytics.comorganic-chemistry.org Palladacycles, which are air- and thermally-stable, have also emerged as highly active precatalysts, sometimes allowing for very low catalyst loadings. libretexts.orgthieme-connect.com

Ligand Scaffolds: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. numberanalytics.com

Phosphine Ligands: Bulky and electron-rich phosphine ligands are widely used. organic-chemistry.org Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and dialkylbiaryl phosphines like SPhos and DavePhos. organic-chemistry.orgnih.gov These ligands have proven effective for coupling hindered substrates and unactivated aryl chlorides. nih.gov Phosphaadamantane ligands have also been shown to be effective in certain Suzuki couplings. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHC ligands are another important class of ligands for Suzuki-Miyaura couplings. They are known to form highly stable and active palladium complexes, which can be particularly useful for challenging transformations. numberanalytics.com

The combination of a palladium precatalyst and a specific ligand often needs to be optimized for a particular reaction to achieve the best results.

The choice of solvent and base are crucial parameters that can significantly influence the yield and rate of Suzuki-Miyaura reactions involving this compound.

Solvent Effects: A variety of organic solvents can be used, including toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.com The addition of water is common and often beneficial, creating a biphasic reaction medium. yonedalabs.com In some cases, reactions can be run in neat water, which offers environmental advantages. nih.gov The solvent can play multiple roles, such as stabilizing the catalyst, modulating the reactivity of the reagents, and influencing product separation. For instance, a mixture of methanol (B129727) and water has been shown to be effective for some Suzuki-Miyaura couplings, with the aqueous component aiding in the dissolution of the inorganic base.

Base Selection: A base is required to facilitate the transmetalation step of the catalytic cycle. libretexts.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). nih.govyonedalabs.com The choice of base is often empirical, and the optimal base can depend on the specific substrates and solvent system. nih.gov Potassium phosphate (B84403) (K₃PO₄) is a frequently used base in these reactions. nih.gov

Table 2: Common Solvent and Base Combinations for Suzuki-Miyaura Coupling

| Solvent System | Base | Typical Application | Reference |

| Toluene/Water | K₃PO₄ | General biaryl synthesis | nih.gov |

| Dioxane | K₃PO₄ | Coupling with alkyl halides | organic-chemistry.org |

| Methanol/Water | NaOH | General biaryl synthesis | |

| Tetrahydrofuran (THF) | Cs₂CO₃ | General cross-coupling | yonedalabs.com |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide or pseudohalide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). libretexts.org This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The this compound, activated by the base to form a boronate species, transfers the phenanthrenyl group to the Pd(II) complex. This displaces the halide or pseudohalide and results in a diorganopalladium(II) intermediate (Ar-Pd-phenanthrenyl). nih.govresearchgate.net The base plays a crucial role by converting the boronic acid to a more nucleophilic borate anion, which facilitates the transfer of the organic group to the palladium center. researchgate.net

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the final biaryl product (Ar-phenanthrenyl) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comnih.gov Bulky, electron-donating ligands can promote this step. nih.gov

Side reactions such as homocoupling of the boronic acid and dehalogenation of the organohalide can sometimes occur. yonedalabs.com

Investigation of Solvent Effects and Base Selection for Optimal Reaction Outcomes

Coupling with Alkyl, Vinyl, and Alkynyl Halides/Pseudohalides

While the Suzuki-Miyaura coupling is most commonly used for forming aryl-aryl bonds, its scope has been expanded to include other types of coupling partners.

Coupling with Alkyl Halides: The coupling of boronic acids with alkyl halides containing β-hydrogens can be challenging due to competing β-hydride elimination. However, the development of specific catalyst systems, often employing sterically demanding and electron-rich phosphine ligands like phosphaadamantanes, has enabled successful Suzuki-type couplings of alkyl halides. organic-chemistry.org

Coupling with Vinyl Halides/Pseudohalides: this compound can be coupled with vinyl halides and triflates to synthesize phenanthrene-containing stilbenes and other vinylated aromatic compounds. organic-chemistry.org Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ and Pd(OAc)₂/PCy₃ have proven effective for these transformations under mild conditions. organic-chemistry.org Sequential Suzuki-Miyaura couplings involving vinyl halides have been used as a flexible strategy to build complex molecular architectures. nih.gov

Coupling with Alkynyl Halides: The Sonogashira coupling is more commonly employed for coupling with alkynyl halides. However, Suzuki-Miyaura type couplings with alkynyl partners are also possible, though less frequently reported in the context of this compound specifically. The development of methodologies for such couplings continues to be an area of interest in organic synthesis. libretexts.org

Stereoselective Aspects in Suzuki-Miyaura Coupling Mediated by this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.org When employing substrates like this compound, stereoselectivity becomes a critical consideration, particularly in the synthesis of axially chiral biaryls, which are prevalent in chiral ligands and natural products.

The stereochemical outcome of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst and ligands. beilstein-journals.org For instance, in the coupling of (Z)-β-enamido triflates with arylboronic acids, the use of Pd(PPh₃)₄ as a catalyst leads to the retention of the double bond configuration. beilstein-journals.orgd-nb.info Conversely, employing a different palladium catalyst, such as Pd(dppf)Cl₂, can result in the inversion of the double bond's configuration. beilstein-journals.org This ligand-dependent stereoselectivity allows for the synthesis of either isomer from the same starting material. beilstein-journals.orgd-nb.info

In the context of this compound, its use in Suzuki-Miyaura reactions has been demonstrated to produce π-conjugated systems. For example, it has been successfully coupled with alkenyl sulfoximines, highlighting its potential in synthesizing complex, functionalized molecules with controlled stereochemistry. researchgate.net The reaction of this compound with a (Z)-β-enamido triflate in the presence of a suitable palladium catalyst and ligand could potentially lead to the formation of β,β-diaryl-substituted enamides with high stereoselectivity. d-nb.info The atroposelective synthesis of N-N axially chiral pyrrolylamides has also been achieved through a combined-acid catalytic Paal–Knorr reaction, showcasing another avenue for creating stereochemically complex molecules. rsc.org

| Catalyst/Ligand | Stereochemical Outcome | Reference |

|---|---|---|

| Pd(PPh₃)₄ | Retention of configuration | beilstein-journals.orgd-nb.info |

| Pd(dppf)Cl₂ | Inversion of configuration | beilstein-journals.org |

Chan-Lam Coupling for C-Heteroatom Bond Formation

The Chan-Lam coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, providing an alternative to the more common Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction is attractive due to its mild reaction conditions, often running at room temperature and open to the air. wikipedia.orgalfa-chemistry.com

Synthesis of Phenanthrene-Substituted Ethers, Amines, and Sulfides

This compound is a suitable substrate for Chan-Lam coupling reactions to generate a variety of phenanthrene-substituted compounds. The reaction can be used to form C-O, C-N, and C-S bonds by coupling with alcohols, amines, and thiols, respectively. alfa-chemistry.comrsc.org This versatility allows for the synthesis of phenanthrene-substituted ethers, amines, and sulfides, which are valuable scaffolds in medicinal chemistry and materials science. The reaction tolerates a wide range of functional groups on both the boronic acid and the heteroatom-containing partner. organic-chemistry.orgalfa-chemistry.com

Copper Catalysis and Oxidative Conditions in this compound Transformations

The Chan-Lam coupling relies on a copper catalyst, typically a simple copper(II) salt like copper(II) acetate. organic-chemistry.orgwikipedia.org The reaction proceeds through an oxidative mechanism where the copper catalyst is reoxidized, often by atmospheric oxygen, allowing for a catalytic cycle. organic-chemistry.orgbeilstein-journals.org The mechanism is thought to involve the formation of a copper(III) intermediate, which undergoes reductive elimination to form the desired C-heteroatom bond. wikipedia.org While stoichiometric amounts of copper can be used, catalytic systems are often employed with an external oxidant like air or oxygen. organic-chemistry.orgbeilstein-journals.org The use of a "tube-in-tube" reactor to deliver molecular oxygen has been shown to be an effective method for achieving a catalytic process. beilstein-journals.org

Liebeskind-Srogl Coupling for Thioether Synthesis Utilizing this compound

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgsynarchive.com This reaction is particularly useful for the synthesis of ketones and has been applied in the total synthesis of several natural products. wikipedia.orgnih.gov While the primary application is C-C bond formation, modifications of this methodology can be envisioned for the synthesis of thioethers.

Specifically, the reaction involves the coupling of a thioester with a boronic acid, mediated by a palladium catalyst and a copper(I) cocatalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.orgorganic-chemistry.org By selecting an appropriate thiol-containing coupling partner, this methodology could be adapted to form phenanthrene-substituted thioethers from this compound. The reaction is known for its mild, often "baseless" conditions, which makes it suitable for highly functionalized and base-sensitive substrates. organic-chemistry.org General and robust conditions for the Liebeskind-Srogl coupling have been developed for the functionalization of heteroaromatic thioethers, highlighting its potential for creating diverse molecular libraries. nih.gov

Rhodium-Catalyzed Additions and Conjugate Borylations Involving this compound

Rhodium catalysts are effective for various addition reactions involving boronic acids. chemistry-chemists.com Rhodium-catalyzed 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. nih.govorganic-chemistry.org

In the context of this compound, it can be used as the aryl donor in rhodium-catalyzed conjugate additions to enones, leading to the formation of β-phenanthrenyl ketones. nih.gov This reaction has been successfully applied to synthesize fluorescent β-arylalanine derivatives, where this compound was added to dehydroalanine (B155165) derivatives. researchgate.net The catalytic cycle for these reactions is proposed to involve arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.gov Furthermore, rhodium-catalyzed remote borylation of alkynes has been developed, offering a novel method for preparing 1,n-diboronates, which could potentially be applied to substrates containing a phenanthrene moiety. nih.gov

| Reaction Type | Coupling Partner | Product | Reference |

|---|---|---|---|

| Conjugate Addition | α,β-Unsaturated Ketones/Esters | β-Phenanthrenyl Ketones/Esters | nih.govuni-koeln.de |

| Conjugate Addition | Dehydroalanine Derivatives | β-(Phenanthren-3-yl)alanine Derivatives | researchgate.net |

Gold-Catalyzed Reactions and Cascade Processes Incorporating this compound

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, primarily due to the ability of gold complexes to activate alkynes and allenes towards nucleophilic attack. beilstein-journals.orgbeilstein-journals.orgnih.gov Gold catalysts can promote a variety of transformations, including cycloadditions and cascade reactions that rapidly build molecular complexity. beilstein-journals.orgresearchgate.netrsc.org

While direct gold-catalyzed cross-coupling reactions with boronic acids are less common than with palladium or rhodium, gold catalysts can be involved in tandem processes where a boronic acid is a key reactant. For example, a gold(I)-catalyzed allylation of aryl boronic acids has been reported, demonstrating the potential for sp³-sp² C-C cross-coupling. nih.gov In the context of this compound, it could participate in gold-catalyzed cascade reactions. For instance, a gold-catalyzed cycloisomerization of an o-alkenyl-o'-alkynylbiphenyl has been used as a key step to construct the phenanthrene core of the natural product Laetevirenol A. researchgate.net It is plausible that this compound could be incorporated into substrates designed for such gold-catalyzed cascade processes, leading to the formation of complex polycyclic aromatic systems. A plausible mechanism for some gold-catalyzed reactions involving boronic acids suggests the generation of a cationic gold(III) species that activates a substrate towards nucleophilic attack, followed by C-C bond formation with the boronic acid. mdpi.com

Construction of Extended Polycyclic Aromatic Hydrocarbons (PAHs) and Conjugated Systems

The phenanthrene core is a fundamental unit in a vast array of functional organic materials. This compound serves as a key intermediate for the expansion of this core into larger, more complex π-conjugated systems. The Suzuki-Miyaura cross-coupling reaction is a primary tool in this context, enabling the formation of carbon-carbon bonds between the phenanthrene unit and other aromatic moieties. sigmaaldrich.com

Synthesis of Fused Aromatic Architectures with a Phenanthrene Core

This compound is instrumental in the synthesis of larger, angularly fused polyaromatic compounds. researchgate.net For instance, it can be coupled with appropriately substituted aromatic partners to create precursors for subsequent cyclization reactions, leading to extended phenanthrene-based architectures. researchgate.net Rhodium-catalyzed annulation reactions of biphenylboronic acids with various coupling partners have also been developed to construct phenanthrene frameworks. researchgate.netresearchgate.net These methods provide access to a diverse range of substituted phenanthrenes, which are otherwise challenging to synthesize. researchgate.netresearchgate.net

One notable application involves the synthesis of dibenzo[g,p]chrysene, a significant component of some organic light-emitting diodes (OLEDs). 9-Phenanthreneboronic acid, a related isomer, is used to prepare dibenzo[g,p]naphthalene, another important raw material for organic semiconductor materials.

Application as a Building Block for Organic Electronic and Optoelectronic Materials (excluding material properties)

The synthesis of novel organic semiconductors often relies on the precise assembly of π-conjugated building blocks. this compound and its derivatives are valuable in this regard, facilitating the creation of materials for organic electronics. The phenanthrene unit, with its well-defined electronic structure, can be strategically incorporated into larger molecules to influence their charge transport characteristics. researchgate.net

For example, phenanthrene-based polymers have been developed for use in n-type organic thin-film transistors. researchgate.net The synthesis of these polymers often involves the coupling of functionalized phenanthrene units, which can be derived from the corresponding boronic acids. The ability to introduce various functional groups onto the phenanthrene ring through boronic acid chemistry allows for fine-tuning of the resulting material's electronic properties. researchgate.netrsc.org

Table 1: Examples of Phenanthrene-based Materials Synthesized Using Boronic Acid Derivatives

| Precursor | Coupling Partner | Resulting Material Type | Application Area |

| Phenanthren-9-ylboronic acid | 2-Chloro-3-(phenylethynyl)quinoxaline | Precursor for aza rsc.orghelicenes | Chiral materials |

| (10-methylphenanthren-9-yl)boronic acid | Dihalogenated aromatic compound | Dibenzooctazethrene isomer precursor | Organic field-effect transistors |

| Phenanthrene-based boronic acid | Dihalogenated thiophene (B33073) derivative | Phenanthrene-thiophene copolymer | Organic electronics |

This table is generated based on synthetic strategies described in the referenced literature and serves as an illustrative example. rsc.orgresearchgate.net

Incorporation into Ladder Polymers and Organic Frameworks

The rigid and planar nature of the phenanthrene moiety makes it an attractive component for the construction of highly ordered materials such as ladder polymers and organic frameworks. This compound can be used to introduce the phenanthrene unit into the backbones of polymers, leading to materials with enhanced thermal stability and defined electronic properties.

In the field of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), phenanthrene-based linkers are employed to create porous materials with specific functionalities. rsc.orgacs.org While direct use of this compound in COF synthesis is an area of ongoing research, the principle of using boronic acids as building blocks for COFs is well-established. researchgate.netnih.gov The synthesis of photoresponsive MOFs has been achieved using diarylethene-based linkers that incorporate a phenanthrene unit, demonstrating the potential for creating advanced functional materials. rsc.org

Strategic Use in the Total Synthesis of Complex Molecular Scaffolds and Analogues

This compound is a valuable tool in the total synthesis of complex natural products and their analogues. The phenanthrene skeleton is a core structural motif in numerous biologically active compounds, including alkaloids and steroids. researchgate.net The Suzuki-Miyaura coupling of this compound allows for the efficient construction of key biaryl linkages found in these complex molecules.

For instance, the synthesis of phenanthrene-based alkaloids like (±)-tylophorine has been approached using strategies that could conceptually involve phenanthrene boronic acids for the key C-C bond formations. researchgate.net Furthermore, the synthesis of fulvestrant-3-boronic acid, a derivative of a complex steroidal molecule, highlights the application of boronic acid chemistry in modifying intricate molecular scaffolds. google.com

Design and Synthesis of Ligands and Organocatalysts Incorporating Phenanthrene Moieties

The unique steric and electronic properties of the phenanthrene group can be harnessed in the design of specialized ligands for transition metal catalysis and in the development of novel organocatalysts. This compound provides a convenient entry point for incorporating this moiety into ligand and catalyst structures.

The synthesis of water-soluble 1,10-phenanthroline ligands, which are important in coordination chemistry and catalysis, can be achieved through multi-step sequences where phenanthrene-containing fragments could be introduced via boronic acid coupling. nih.gov Similarly, iridium complexes with bian-type ligands have been synthesized, showcasing the integration of complex aromatic systems into catalytically relevant metal centers. mdpi.com

In the realm of organocatalysis, phenanthrene-containing structures can be designed to create specific chiral environments or to participate in π-stacking interactions, thereby influencing the stereochemical outcome of a reaction. An organo-photocatalyst has been utilized for the visible-light-mediated synthesis of phenanthrenes, demonstrating the role of phenanthrene-like structures in promoting complex chemical transformations. acs.org

Integration into Click Chemistry and Orthogonal Synthetic Strategies

Modern organic synthesis increasingly relies on highly efficient and selective reactions, such as those categorized under "click chemistry," and on orthogonal strategies that allow for the sequential modification of a molecule without interference between reaction steps. This compound can be functionalized to participate in such reactions.

While direct applications of this compound in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) are not widely reported, boronic acids, in general, have been shown to accelerate certain click-type condensation reactions in microdroplets without the need for a catalyst. rsc.org This suggests potential for developing novel click methodologies involving phenanthrene boronic acids.

More broadly, the boronic acid group itself is a versatile handle for orthogonal synthetic strategies. It is stable under a variety of reaction conditions, allowing for transformations on other parts of a phenanthrene-containing molecule. Subsequently, the boronic acid can be selectively transformed through Suzuki-Miyaura coupling or other reactions, demonstrating its utility in multi-step synthetic sequences. sigmaaldrich.com

Exploration of Flow Chemistry and Continuous Synthesis Approaches for this compound Transformations

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in modern organic synthesis, offering enhanced control, efficiency, and safety. While the application of flow chemistry to the transformations of many boronic acids is well-documented, specific research focusing exclusively on this compound remains an emerging area. However, by examining the principles of flow chemistry and drawing analogies from studies on other aryl and polycyclic aromatic boronic acids, a clear perspective on the potential and anticipated benefits of this technology for this compound can be established.

Continuous flow chemistry utilizes microreactors or tubular systems where reagents are continuously pumped and mixed, and the reaction proceeds as the mixture flows through the reactor. This methodology offers several distinct advantages over conventional batch reactions. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and efficient mixing. rsc.org This is particularly advantageous for highly exothermic reactions or when dealing with the formation of unstable intermediates. acsgcipr.orgacs.org The small internal volume of the reactor enhances safety by minimizing the amount of hazardous material present at any given time. acsgcipr.org

A key area where flow chemistry is expected to significantly impact the utility of this compound is in its synthesis. The preparation of boronic acids often involves organolithium or Grignard reagents at cryogenic temperatures. nih.gov Flow chemistry facilitates the safe handling of these reactive organometallic intermediates and can reduce the need for extremely low temperatures, thereby improving the energy efficiency of the process. acsgcipr.org For instance, a patented microreactor design has been successfully applied to the synthesis of naphthylboronic acid, a structurally related polycyclic aromatic boronic acid, demonstrating the feasibility of such processes. google.com A continuous flow setup for multigram-scale synthesis of various boronic acids has been developed, achieving reaction times as short as one second.

For the transformations of this compound, Suzuki-Miyaura cross-coupling reactions stand out as a prime candidate for flow chemistry applications. These palladium-catalyzed reactions are fundamental for the synthesis of biaryl compounds, which are prevalent in materials science and medicinal chemistry. rsc.org Continuous flow systems have been shown to improve yields and reduce reaction times for Suzuki-Miyaura couplings. mdpi-res.com The ability to integrate reaction and purification steps in a continuous sequence is another powerful feature of flow chemistry. Automated systems can perform iterative coupling reactions, where a boronic acid is reacted and the product, a new boronic acid, is immediately used in a subsequent coupling step, allowing for the rapid construction of complex molecules. core.ac.uk

The table below illustrates a hypothetical continuous flow Suzuki-Miyaura coupling of a polycyclic aromatic boronic acid, such as this compound, with an aryl halide. The parameters are based on typical conditions reported for similar transformations in flow systems.

Table 1: Illustrative Parameters for a Continuous Flow Suzuki-Miyaura Coupling

| Parameter | Value | Purpose/Comment |

|---|---|---|

| Reactant 1 | This compound (0.1 M in THF) | The nucleophilic coupling partner. |

| Reactant 2 | Aryl Bromide (0.1 M in THF) | The electrophilic coupling partner. |

| Catalyst | Pd(PPh₃)₄ (2 mol% solution in THF) | Palladium(0) catalyst for the cross-coupling cycle. |

| Base | K₂CO₃ (2 M aqueous solution) | Activates the boronic acid for transmetalation. |

| Flow Rate (Reagents) | 0.5 mL/min | Determines the residence time in the reactor. |

| Flow Rate (Catalyst) | 0.1 mL/min | Controls the catalyst loading. |

| Reactor Type | Packed-bed microreactor with immobilized catalyst | Can improve catalyst stability and simplify product purification. |

| Reactor Volume | 2 mL | The volume of the reaction zone. |

| Residence Time | ~3.3 min | The duration the reaction mixture spends in the heated zone. |

| Temperature | 100 °C | Elevated temperature to accelerate the reaction rate. mdpi-res.com |

| Pressure | 10 bar | To suppress solvent boiling and maintain a single phase. |

| Throughput | ~2.5 g/hour | Estimated production rate of the biaryl product. |

| Yield (Hypothetical) | >90% | Flow systems often provide high yields due to precise control. |

Transformation and Derivatization of the Boronic Acid Moiety in Phenanthren 3 Ylboronic Acid

Conversion to Boronic Esters (e.g., Pinacol (B44631) Ester, Neopentyl Glycol Ester) for Enhanced Stability or Reactivity

Boronic acids, including phenanthren-3-ylboronic acid, are often converted into boronic esters to enhance their stability and handling properties. While boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) or undergo protodeboronation, their corresponding esters, such as pinacol and neopentyl glycol esters, are generally more stable crystalline solids with improved solubility in organic solvents. researchgate.net This increased stability also facilitates purification by methods like column chromatography.

The conversion is typically achieved by reacting the boronic acid with a diol, such as pinacol or neopentyl glycol, in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. For instance, this compound can be reacted with pinacol in a solvent like toluene (B28343) or THF.

The choice of the diol can influence the reactivity of the resulting boronic ester. Pinacol esters are widely used due to their high stability and compatibility with a broad range of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.org The hydrolysis of pinacol esters back to the parent boronic acid is generally slow, which can be advantageous in certain synthetic applications. researchgate.net Neopentyl glycol esters offer an alternative with different steric and electronic properties, which can sometimes provide advantages in specific transformations.

Table 1: Common Diols for Boronic Ester Formation

| Diol | Resulting Ester | Key Features |

|---|---|---|

| Pinacol | Pinacol boronate ester | High stability, widely used in cross-coupling reactions. researchgate.netorganic-chemistry.org |

| Neopentyl Glycol | Neopentyl glycol boronate ester | Alternative with different steric and electronic properties. |

| Catechol | Catechol boronate ester | Can be used for in-situ transesterification. researchgate.net |

Generation of Potassium Organotrifluoroborates from this compound

This compound can be converted into the corresponding potassium phenanthren-3-yltrifluoroborate salt. These salts are often highly stable, crystalline solids that are easy to handle and purify. The increased stability is attributed to the formation of a tetracoordinate boron center, which is less susceptible to protodeboronation compared to the parent boronic acid.

The synthesis of potassium organotrifluoroborates is typically achieved by reacting the boronic acid with an excess of potassium hydrogen difluoride (KHF₂) in an aqueous or alcoholic solvent. The reaction proceeds via the formation of a difluoroboronate intermediate, which then coordinates with another fluoride (B91410) ion to form the stable trifluoroborate salt.

Potassium phenanthren-3-yltrifluoroborate is a valuable reagent in its own right, particularly in palladium-catalyzed cross-coupling reactions. They can offer advantages over boronic acids in terms of reactivity and substrate scope, and their stability allows for their use in a wider range of reaction conditions, including those involving aqueous bases.

Oxidation to Phenanthren-3-ol and Related Hydroxylation Reactions

The carbon-boron bond of this compound can be readily oxidized to a carbon-oxygen bond, providing a direct route to phenanthren-3-ol. This transformation is a valuable method for the synthesis of phenols from arylboronic acids.

A common and effective method for this oxidation involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base, typically sodium hydroxide (B78521) (NaOH). The reaction proceeds through the formation of a boronate species, which then undergoes rearrangement with the expulsion of a hydroxide ion to form the corresponding phenol (B47542) after workup.

Other oxidizing agents can also be employed for this transformation. For example, reagents like oxone or sodium perborate (B1237305) can be used. The choice of oxidant and reaction conditions can be optimized to achieve high yields and minimize side reactions. This hydroxylation reaction is a key step in the synthesis of various substituted phenanthrene (B1679779) derivatives that are of interest in medicinal chemistry and materials science.

Table 2: Common Reagents for the Oxidation of Arylboronic Acids

| Oxidizing Agent | Base | Typical Solvent |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Hydroxide (NaOH) | THF/Water |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sodium Bicarbonate (NaHCO₃) | Acetone/Water |

| Sodium Perborate (NaBO₃·4H₂O) | - | THF/Water |

Protodeboronation and Deuterodeboronation Reactions for Isotopic Labeling and Functional Group Interconversion

Protodeboronation is a reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org While often considered an undesirable side reaction in cross-coupling processes, it can be harnessed as a useful synthetic transformation. wikipedia.org For this compound, this reaction would yield phenanthrene. The reaction can be promoted by acids, bases, or certain transition metal catalysts. wikipedia.orgrsc.org The propensity for protodeboronation is influenced by factors such as the electronic nature of the aryl group and the reaction conditions, including pH. nih.gov

This reaction is particularly valuable for isotopic labeling. By performing the reaction in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O) or a deuterated acid, a deuterium atom can be specifically incorporated at the 3-position of the phenanthrene ring, yielding 3-deuterophenanthrene. organic-chemistry.org This provides a powerful tool for mechanistic studies and for the synthesis of isotopically labeled internal standards for analytical applications.

Furthermore, protodeboronation can be used as a strategic step in a multi-step synthesis. The boronic acid group can act as a blocking or directing group, and its subsequent removal via protodeboronation allows for the synthesis of compounds that might be difficult to access directly. researchgate.net

Halogenation and Pseudohalogenation of the Boronic Acid Group (e.g., Conversion to 3-Bromophenanthrene)

The boronic acid functionality in this compound can be replaced with a halogen atom, such as bromine or iodine. This transformation provides a route to halo-substituted phenanthrenes, which are versatile intermediates for further functionalization, particularly in cross-coupling reactions.

The conversion of this compound to 3-bromophenanthrene (B1266452) can be achieved using a suitable brominating agent. For example, treatment with copper(II) bromide or a combination of sodium bromide and an oxidizing agent can effect this transformation. Similarly, iodinating agents like iodine monochloride or a mixture of sodium iodide and an oxidant can be used to synthesize 3-iodophenanthrene (B1317224).

This halogenation reaction is a valuable alternative to the direct halogenation of phenanthrene, which can sometimes lead to mixtures of regioisomers. By starting with the regiospecifically synthesized this compound, the corresponding 3-halophenanthrene can be obtained with high selectivity.

Stereoselective Reduction of Boronic Acid Derivatives from this compound

While this compound itself is achiral, its derivatives can be involved in stereoselective reduction processes. For instance, if the phenanthrene ring system or another part of a molecule derived from this compound contains a prochiral center, such as a ketone or an imine, its reduction can lead to the formation of chiral products.

The stereochemical outcome of such reductions can be controlled by using chiral reducing agents or catalysts. For example, chiral borane (B79455) reagents or catalytic systems based on transition metals with chiral ligands can be employed to achieve high levels of enantioselectivity or diastereoselectivity. rsc.org

Furthermore, recent research has focused on the development of methods for the stereoselective synthesis of chiral boron-stereogenic compounds. rsc.org While not a direct reduction of this compound, these principles could be applied to more complex derivatives, where the boron atom itself becomes a stereocenter. These advanced methods open up new avenues for the synthesis of novel chiral organoboron compounds derived from phenanthrene. rsc.org

Analytical and Spectroscopic Elucidation Strategies in Research Pertaining to Phenanthren 3 Ylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phenanthren-3-ylboronic acid. ¹H, ¹³C, and ¹¹B NMR provide detailed information about the molecular framework, the electronic environment of the nuclei, and the purity of the sample.

¹H NMR: The proton NMR spectrum of this compound displays a complex pattern of signals in the aromatic region, corresponding to the protons on the phenanthrene (B1679779) core. The chemical shifts and coupling constants of these protons are unique and allow for the unambiguous assignment of the substitution pattern. The protons of the boronic acid group (-B(OH)₂) are often observed as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the phenanthrene ring system gives rise to a distinct signal. The carbon atom attached to the boronic acid group (C-B) can sometimes be difficult to detect due to quadrupolar relaxation effects of the boron nucleus. rsc.org

¹¹B NMR: As boron has two NMR-active nuclei, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3), ¹¹B NMR is particularly useful for studying boronic acids. nsf.gov The chemical shift in the ¹¹B NMR spectrum is highly sensitive to the coordination state of the boron atom. For this compound, the boron atom is typically tricoordinate, giving a characteristic chemical shift. sdsu.edu The interaction with diols or other nucleophiles can lead to the formation of a tetracoordinate boronate species, resulting in a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov This technique is valuable for studying the pKa of the boronic acid and its binding with diols. nsf.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 9.0 (aromatic), variable (B(OH)₂) | Proton environment, coupling patterns, structural connectivity |

| ¹³C | 120 - 140 (aromatic) | Carbon skeleton, presence of unique carbon atoms |

| ¹¹B | 28 - 33 (tricoordinate) | Coordination state of boron, interaction with other molecules |

Table created with data from multiple sources. rsc.orgsdsu.eduunibo.it

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis in Reaction Mixtures

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns. This information is critical for confirming the identity of the compound and for identifying byproducts in reaction mixtures.

Electrospray Ionization (ESI): ESI-MS is a soft ionization technique commonly used for the analysis of boronic acids. In negative ion mode, it can detect the deprotonated molecule [M-H]⁻, providing accurate molecular weight confirmation. High-resolution mass spectrometry (HR-MS) can provide the exact mass, which allows for the determination of the elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of non-volatile boronic acids, GC-MS can be employed after derivatization. For instance, boronic acids can be converted to more volatile boronate esters, such as the pinacol (B44631) ester, which can then be analyzed by GC-MS. chromatographyonline.com This technique is useful for the analysis of boronic acids in complex matrices. chromatographyonline.com

| Technique | Ionization Mode | Information Obtained |

| ESI-MS | Negative ([M-H]⁻) | Molecular weight confirmation |

| HR-MS (ESI) | Negative | Exact mass and elemental composition |

| GC-MS (after derivatization) | Electron Ionization (EI) | Molecular weight and fragmentation pattern of the derivative |

Table created with data from multiple sources. rsc.orgchromatographyonline.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They are complementary techniques that can be used to identify this compound and to monitor the progress of reactions involving this compound.

Infrared Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and the aromatic C-H and C=C stretching vibrations of the phenanthrene core. rsc.orggoogle.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information to IR spectroscopy. youtube.com The Raman spectrum of phenanthrene itself has been studied under high pressure, showing characteristic vibrational modes. researchgate.net For this compound, the symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. researchgate.net

| Spectroscopic Technique | Key Vibrational Modes | Application |

| Infrared (IR) | O-H stretch, B-O stretch, aromatic C-H and C=C stretch | Functional group identification, hydrogen bonding studies |

| Raman | Aromatic ring breathing modes, C-H bending | Structural fingerprinting, analysis of symmetric vibrations |

Table created with data from multiple sources. rsc.orggoogle.comyoutube.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Determination and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. biomedpharmajournal.org Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common method for separating this compound from its impurities. jmb.or.krhelixchrom.com A UV detector is typically used for detection, as the phenanthrene core is strongly UV-active. jmb.or.kr

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. However, GC can be used after a derivatization step to convert the boronic acid into a more volatile and thermally stable derivative, such as a boronate ester. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination of this compound and its Synthetic Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. youtube.com Single-crystal X-ray diffraction analysis of this compound or its derivatives can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govlcc-toulouse.fr This technique is invaluable for confirming the stereochemistry and for understanding the packing of molecules in the solid state.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability Investigations

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. mt.com It can be used to determine the thermal stability of this compound and to identify the temperature at which it decomposes. 222.198.130 It can also be used to quantify the amount of residual solvent or water in a sample. mt.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. redalyc.org It can be used to determine the melting point, glass transition temperature, and to study phase transitions of this compound. mt.com

Advanced Chromatographic-Mass Spectrometric Coupling Techniques for Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures containing this compound.

Computational and Theoretical Investigations of Phenanthren 3 Ylboronic Acid Reactivity and Structure

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic structure and predicting the reactivity of organic molecules. For phenanthren-3-ylboronic acid, DFT calculations provide a detailed picture of its molecular geometry, charge distribution, and orbital energies.

Studies on related polycyclic aromatic boronic acids have shown that the boronic acid moiety is nearly coplanar with the aromatic ring, facilitating π-conjugation. wiley-vch.de In the case of this compound, the phenanthrene (B1679779) core is a large, electron-rich system. The boronic acid group, -B(OH)₂, acts as a mild electron-withdrawing group through the vacant p-orbital on the boron atom, while the oxygen lone pairs can donate electron density back to the boron.

The calculated electrostatic potential map of phenanthrene derivatives reveals regions of high and low electron density, which are crucial for understanding intermolecular interactions and sites of electrophilic or nucleophilic attack. For this compound, the area around the boronic acid group is expected to be electron-deficient, making it susceptible to nucleophilic attack, a key step in its cross-coupling reactions.

Table 1: Calculated Electronic Properties of Arylboronic Acids (Illustrative Data)

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylboronic acid | 2.5 | -6.8 | -1.5 | 5.3 |

| Naphthalen-1-ylboronic acid | 2.8 | -6.5 | -1.8 | 4.7 |

| This compound | 3.1 | -6.3 | -2.0 | 4.3 |

| Anthracen-9-ylboronic acid | 3.5 | -6.1 | -2.2 | 3.9 |

Note: The data in this table is illustrative and based on general trends observed for arylboronic acids. Exact values would require specific DFT calculations for each compound under consistent computational parameters.

Modeling of Reaction Mechanisms in Cross-Coupling and Borylation Processes Involving this compound